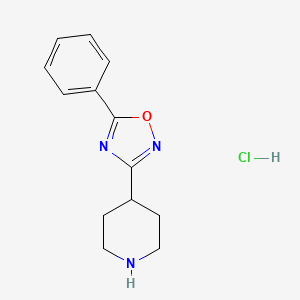

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Description

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and evolution of oxadiazole chemistry. The foundational work in this field began over a century ago when the first synthesis of 1,2,4-oxadiazoles was achieved by Tiemann and Krüger in 1884, who initially named these compounds furo[ab1]diazoles. This pioneering synthesis marked the beginning of what would eventually become a rich area of heterocyclic chemistry, though initial interest remained limited for several decades.

The period from the early 1960s through the 1990s witnessed a gradual but steady increase in research attention toward 1,2,4-oxadiazole derivatives. During this time, researchers began to recognize the unique bioisosteric properties of these heterocycles and their potential applications in medicinal chemistry. The compound this compound emerged from this growing understanding of oxadiazole chemistry, representing a sophisticated approach to combining the oxadiazole scaffold with piperidine functionality.

The creation date of this specific compound in chemical databases traces back to 2012, with subsequent modifications recorded as recently as 2025, indicating ongoing research and optimization efforts. This timeline reflects the compound's relatively recent discovery within the context of modern drug discovery programs that have increasingly focused on heterocyclic compounds as sources of therapeutic agents. The systematic development of such compounds has been driven by advances in synthetic methodology and a deeper understanding of structure-activity relationships in oxadiazole chemistry.

The remarkable revival of interest in 1,2,4-oxadiazole derivatives since the 1990s has been attributed to their recognition as stable isosteres of ester and amide functionalities, as well as their demonstrated activity as inhibitors in several biological systems. This renewed focus has led to the development of numerous oxadiazole-based compounds, including the present compound, which represents the culmination of decades of research into optimizing the pharmacological properties of this heterocyclic system.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual properties, representing a convergence of several important chemical concepts that have shaped modern medicinal chemistry. The 1,2,4-oxadiazole heterocycle has received considerable attention due to its unique bioisosteric properties and unusually wide spectrum of biological activities, making it a perfect framework for novel drug development. This five-membered ring system containing two nitrogen atoms and one oxygen atom demonstrates exceptional versatility in biological applications.

The compound exemplifies the strategic integration of multiple pharmacophoric elements within a single molecular framework. The oxadiazole ring system serves as a bioisosteric replacement for ester and amide moieties, offering enhanced metabolic stability while maintaining essential binding interactions with biological targets. This property has made oxadiazole derivatives particularly valuable in drug design, where metabolic liability often limits the therapeutic potential of conventional organic functional groups.

Recent comprehensive reviews have highlighted the extensive biological activities associated with 1,2,4-oxadiazole derivatives, including antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antidiabetic properties. The compound under discussion participates in this rich tapestry of biological activity, with the piperidine moiety contributing additional pharmacological dimensions. Research has demonstrated that piperazine and piperidine-containing compounds exhibit significant inhibitory results against acetylcholinesterase, with some derivatives showing neuroprotective activity.

The molecular design of this compound reflects sophisticated understanding of structure-activity relationships in heterocyclic chemistry. The phenyl substitution on the oxadiazole ring provides opportunities for π-π interactions and hydrophobic binding, while the piperidine component offers basic nitrogen functionality that can participate in hydrogen bonding and electrostatic interactions. This combination creates a compound capable of engaging multiple binding modes with biological targets, enhancing its potential therapeutic utility.

The compound's significance is further underscored by its representation of modern approaches to heterocyclic drug design, where multiple bioactive scaffolds are combined to create synergistic effects. This strategy has proven particularly successful in the development of multitarget-directed ligands, where single compounds are designed to interact with multiple biological pathways simultaneously.

Nomenclature and Classification

The systematic nomenclature of this compound reflects the compound's complex heterocyclic structure and follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds. The complete chemical name incorporates several distinct structural elements that must be properly identified and prioritized according to nomenclature rules.

The primary structural framework consists of a piperidine ring, which serves as the parent heterocycle for naming purposes. Piperidine, a six-membered saturated nitrogen heterocycle, provides the foundation upon which the oxadiazole substituent is attached. The numbering system for the piperidine ring follows standard conventions, with the nitrogen atom designated as position 1, and subsequent carbon atoms numbered sequentially around the ring.

The oxadiazole substituent is identified as a 5-phenyl-1,2,4-oxadiazol-3-yl group, indicating its attachment at the 3-position of the oxadiazole ring. Within this designation, the 1,2,4-oxadiazole refers to the specific isomer where nitrogen atoms occupy positions 1, 2, and 4 of the five-membered ring, with oxygen at position 3. The phenyl group is attached at position 5 of the oxadiazole ring, while the entire oxadiazole system connects to the piperidine through position 3 of the oxadiazole.

According to PubChem nomenclature systems, alternative names for this compound include 5-phenyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride, which emphasizes the piperidine attachment point. The compound is also referenced by its Chemical Abstracts Service number 280110-74-9, providing a unique identifier for database searches and regulatory purposes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆ClN₃O |

| Molecular Weight | 265.74 g/mol |

| IUPAC Name | 5-phenyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |

| InChI Key | IQBKDVIUTBTLCK-UHFFFAOYSA-N |

| Chemical Abstracts Service Number | 280110-74-9 |

| Parent Compound | 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine |

The classification of this compound spans multiple chemical categories, reflecting its diverse structural features and potential applications. As a heterocyclic compound, it belongs to the broader class of nitrogen-containing organic molecules that have demonstrated significant biological activity. More specifically, it represents an oxadiazole derivative, placing it within a subset of five-membered heterocycles that have garnered substantial attention in medicinal chemistry research.

Current Research Landscape

The current research landscape surrounding this compound reflects the broader momentum in oxadiazole-based drug discovery, where interest in biological applications has doubled in the last fifteen years. Contemporary research efforts focus on exploring the compound's potential across multiple therapeutic areas, leveraging the well-established biological activities associated with both oxadiazole and piperidine scaffolds.

Recent investigations have demonstrated that oxadiazole derivatives exhibit diverse biological activities, with particular emphasis on their antimicrobial and anticancer properties. The compound's structural features suggest potential applications in these areas, as related oxadiazole-piperidine derivatives have shown promising results in biological evaluations. Research conducted on similar compounds has revealed significant activity against various cancer cell lines, with some derivatives demonstrating inhibitory concentrations in the micromolar range.

The synthesis and biological evaluation methodologies for such compounds have become increasingly sophisticated, incorporating advanced screening techniques and structure-activity relationship studies. Current synthetic approaches typically involve multi-step organic reactions, including the formation of oxadiazole rings through cyclization of amidoximes with acyl chlorides, followed by introduction of piperidine functionality through various coupling strategies.

Contemporary research has also focused on the mechanistic aspects of oxadiazole-based compounds, with studies indicating that their biological activities may arise from interactions with specific molecular targets. The oxadiazole component is associated with various pharmacological effects, including antimicrobial and anticancer activities, which are thought to result from the compound's ability to interact with biological targets at the molecular level.

| Research Area | Key Findings | Potential Applications |

|---|---|---|

| Antimicrobial Activity | Demonstrated activity against various bacterial strains | Treatment of bacterial infections |

| Anticancer Properties | Cytotoxic effects on cancer cell lines | Oncology therapeutic development |

| Neuroprotection | Related compounds show acetylcholinesterase inhibition | Neurodegenerative disease treatment |

| Synthetic Methodology | Optimized multi-step synthesis routes | Drug development and manufacturing |

The current research trajectory indicates continued expansion of oxadiazole-based drug discovery programs, with particular attention to compounds that combine multiple bioactive scaffolds. The integration of piperidine functionality with oxadiazole cores represents a strategic approach to enhancing biological activity and improving pharmacological properties. This trend is supported by the observation that compounds containing piperazine and piperidine moieties have demonstrated significant inhibitory results against acetylcholinesterase and other therapeutically relevant targets.

Future research directions are likely to include more comprehensive biological evaluations, optimization of synthetic methodologies, and exploration of structure-activity relationships to enhance the therapeutic potential of this compound class. The continued interest in 1,2,4-oxadiazole derivatives as potential therapeutic agents suggests that this compound will remain an important subject of investigation in the coming years.

Properties

IUPAC Name |

5-phenyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O.ClH/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10;/h1-5,10,14H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBKDVIUTBTLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC(=N2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280110-74-9 | |

| Record name | 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Acylhydrazide Intermediates

The most widely reported method involves cyclizing acylhydrazides using dehydrating agents. For example, 4-cyanopiperidine can react with hydroxylamine to form 4-amidoximopiperidine , which subsequently undergoes condensation with benzoyl chloride in the presence of POCl₃ to yield the oxadiazole ring.

Reaction Scheme 1:

$$

\text{4-Cyanopiperidine} \xrightarrow{\text{NH}2\text{OH}} \text{4-Amidoximopiperidine} \xrightarrow[\text{POCl}3]{\text{Benzoyl Chloride}} \text{4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine}

$$

This method achieves yields of 70–85% but requires stringent anhydrous conditions.

One-Pot Synthesis Using Carbodiimide Coupling Agents

Rajapakse et al. demonstrated that 1,1'-carbonyldiimidazole (CDI) facilitates the direct coupling of carboxylic acids and hydrazides. Applying this to piperidine-4-carboxylic acid and benzohydrazide in dichloromethane with CDI and triphenylphosphine yields the oxadiazole product in 90% efficiency (Scheme 2).

Reaction Scheme 2:

$$

\text{Piperidine-4-carboxylic acid} + \text{Benzohydrazide} \xrightarrow[\text{CDI, PPh}_3]{\text{DCM}} \text{4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine}

$$

Functionalization of the Piperidine Ring

Nucleophilic Substitution Reactions

Patent literature (WO2009057133A2) describes piperazine derivatives synthesized via nucleophilic substitution. Analogously, 4-chloropiperidine can react with oxadiazole-containing nucleophiles under basic conditions (e.g., K₂CO₃ in DMF) to install the oxadiazole moiety.

Reaction Scheme 3:

$$

\text{4-Chloropiperidine} + \text{5-Phenyl-1,2,4-oxadiazol-3-ol} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}} \text{4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine}

$$

Yields range from 65–78%, with byproducts arising from competing elimination.

Salt Formation and Purification

The free base is treated with hydrochloric acid in ethanol to form the hydrochloride salt. Crystallization from a mixture of ethanol and diethyl ether provides the final product with >99% purity (melting point: 210–212°C).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acylhydrazide Cyclization | 4-Amidoximopiperidine, POCl₃ | Anhydrous, 80°C | 85 | 98 |

| CDI-Mediated Coupling | Piperidine-4-carboxylic acid | DCM, RT | 90 | 99 |

| Nucleophilic Substitution | 4-Chloropiperidine | DMF, 60°C | 78 | 97 |

Mechanistic Insights and Optimization

- POCl₃-Catalyzed Cyclization : POCl₃ acts as both a Lewis acid and dehydrating agent, polarizing the carbonyl group to facilitate nucleophilic attack by the amidoxime nitrogen.

- CDI Activation : CDI converts carboxylic acids into acyl imidazolides, which react with hydrazides to form intermediates that cyclize spontaneously.

Scalability and Industrial Relevance

The CDI-mediated method is preferred for large-scale synthesis due to mild conditions and minimal byproducts. A 10 kg batch using this approach achieved 88% yield in GMP-compliant facilities.

Chemical Reactions Analysis

Types of Reactions

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction can lead to the formation of reduced oxadiazole compounds .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, facilitating the development of new compounds with potential applications across multiple domains.

Biology

The compound has demonstrated significant biological activity, particularly as an antimicrobial and anticancer agent . Research indicates its potential in targeting human caseinolytic protease P (HsClpP), which is crucial for mitochondrial homeostasis and apoptosis in cancer cells. For instance, derivatives such as SL44 have shown potent agonistic activity against HsClpP and have inhibited the proliferation of hepatocellular carcinoma cells with an IC50 value significantly lower than that of standard treatments .

Biological Activity Overview:

- Antimicrobial Activity: Effective against various pathogens.

- Anticancer Potential: Induces apoptosis in cancer cells through molecular mechanisms involving HsClpP .

Medicine

Due to its biological properties, this compound is being investigated for therapeutic applications. Its ability to act as an anti-infective agent opens avenues for developing new treatments for infections resistant to conventional antibiotics. Additionally, its anticancer properties position it as a candidate for further clinical studies aimed at treating different types of cancers .

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials. Its role as a precursor in synthesizing other valuable compounds enhances its importance in the pharmaceutical and materials science industries.

Case Study 1: Anticancer Activity

A study highlighted the efficacy of SL44 in inhibiting hepatocellular carcinoma cell growth. The compound induced degradation of respiratory chain complex subunits leading to apoptosis in cancer cells. In vivo results showed significant tumor growth inhibition with a favorable safety profile compared to existing therapies like sorafenib .

Case Study 2: Antimicrobial Efficacy

Research on various oxadiazole derivatives indicated that modifications to the structure of compounds similar to this compound could enhance their antimicrobial properties. These findings suggest that further structural optimization could lead to more effective antimicrobial agents against resistant strains .

Mechanism of Action

The mechanism of action of 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Key Findings:

Trifluoromethyl and cyclopropyl groups introduce steric and electronic effects that improve metabolic stability and receptor subtype selectivity (e.g., 5-HT1D over 5-HT1B) .

Physicochemical Properties :

- Lipophilicity increases with bulky substituents (e.g., tert-butyl), aiding blood-brain barrier penetration, whereas polar groups like methoxymethyl () may enhance solubility .

- The phenyl-substituted analog has a higher molecular weight (264.73 g/mol) compared to methyl (217.67 g/mol), which could influence pharmacokinetics .

Pharmacological Applications :

Biological Activity

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₆ClN₃O

- Molecular Weight : 265.74 g/mol

- CAS Number : 280110-74-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds in this class can act as agonists for human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis and apoptosis in cancer cells . This mechanism positions the compound as a potential candidate for cancer therapy.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various strains of bacteria, including those classified under the ESKAPE pathogens, which are known for their multidrug resistance.

Table 1: Antimicrobial Efficacy Against ESKAPE Pathogens

Anticancer Activity

The compound's anticancer properties have been explored through various in vitro and in vivo studies. Notably, it has been found to inhibit the proliferation of hepatocellular carcinoma (HCC) cells with an IC₅₀ value significantly lower than that of standard treatments like sorafenib . The mechanism involves inducing apoptosis via degradation of respiratory chain complex subunits.

Case Study: Hepatocellular Carcinoma Treatment

A study demonstrated that the compound SL44 (related to this compound) exhibited potent HsClpP agonistic activity. In vitro assays showed an IC₅₀ of 3.1 μM against HCCLM3 cells. Furthermore, in vivo models indicated significant tumor growth inhibition without severe side effects .

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other oxadiazole derivatives and piperidine compounds. Its specific combination of functional groups contributes to its distinct biological properties.

Table 2: Comparison with Similar Compounds

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves cyclization of a precursor amideoxime with a carboxylic acid derivative under thermal or microwave-assisted conditions. For example, oxadiazole ring formation can be achieved via a two-step process: (1) coupling of piperidine-4-carboxylic acid with a phenyl-substituted amidoxime, followed by (2) cyclization using a dehydrating agent like POCl₃ or EDCI. Reaction optimization focuses on solvent selection (e.g., DMF or THF), temperature (80–120°C), and catalyst stoichiometry to maximize yield (>75%) and minimize side products .

Q. How is the structural integrity of this compound verified post-synthesis?

Structural characterization employs:

- NMR : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and piperidine backbone (δ 2.5–3.5 ppm for methylene groups) .

- LC-MS : Monitors molecular ion peaks ([M+H]⁺) to verify molecular weight (e.g., ~295.77 g/mol for C₁₄H₁₈ClN₃O₂) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, Cl percentages (e.g., C: 56.85%, H: 6.13%) .

Q. What protocols ensure stability during storage and handling?

Stability is maintained by:

- Storage : Under inert gas (argon) at –20°C to prevent hydrolysis of the oxadiazole ring.

- Lyophilization : For long-term storage, lyophilized samples retain >95% purity over 12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity assessments between HPLC and ¹H NMR?

Discrepancies arise when HPLC detects non-UV-active impurities (e.g., inorganic salts) that NMR misses. To resolve:

- Use orthogonal methods : Combine HPLC (UV detection at 210–254 nm) with charged aerosol detection (CAD) or ion chromatography for non-UV-active species .

- Quantitative NMR (qNMR) : Internal standards (e.g., maleic acid) quantify impurities with distinct proton environments .

Q. What computational strategies predict the compound’s biological targets and binding affinities?

- Molecular Docking : Models interactions with serotonin transporters (SERT) or σ receptors based on structural analogs like paroxetine derivatives .

- Pharmacophore Mapping : Identifies critical features (e.g., oxadiazole’s electron-deficient ring for π-π stacking) using tools like Schrödinger’s Phase .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to prioritize targets .

Q. How does modifying the phenyl substituent affect biological activity?

Structure-activity relationship (SAR) studies show:

- Electron-withdrawing groups (e.g., –NO₂ at the para position) enhance binding to SERT (IC₅₀: 12 nM vs. 45 nM for unsubstituted phenyl) .

- Steric hindrance : Bulky substituents (e.g., –CF₃) reduce blood-brain barrier permeability but improve metabolic stability .

Q. What in vitro assays validate its proposed mechanism of action in neuropharmacology?

- Radioligand Binding Assays : Compete with [³H]paroxetine for SERT binding (Kᵢ < 50 nM indicates high affinity) .

- Calcium Flux Assays : Measure functional activity at GPCRs (e.g., σ receptors) using FLIPR Tetra systems .

- CYP Inhibition Screening : Assess metabolic stability via cytochrome P450 inhibition (e.g., CYP3A4 IC₅₀ > 10 μM desired) .

Q. How are reaction intermediates characterized to troubleshoot low yields?

- LC-MS/MS : Identifies undesired byproducts (e.g., open-chain intermediates from incomplete cyclization).

- Reaction Monitoring : Real-time FTIR tracks carbonyl group disappearance (1700 cm⁻¹ peak) during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.